molecular formula C24H46N2O B14355496 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one CAS No. 90138-68-4

3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one

Cat. No.: B14355496
CAS No.: 90138-68-4
M. Wt: 378.6 g/mol
InChI Key: YCOLEHQQUARLGO-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by its unique structure, which includes a dimethyl group at the 3rd position and a tetradecyl chain, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an aromatic diamine with a diketone to form the quinoxaline core. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Tetradecyl Chain: The tetradecyl chain is attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a tetradecyl halide in the presence of a suitable solvent like dimethylformamide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetradecyl halide in dimethylformamide.

Major Products Formed

    Oxidation: Quinoxaline derivatives with higher oxidation states.

    Reduction: Reduced quinoxaline compounds.

    Substitution: Quinoxaline derivatives with substituted functional groups.

Scientific Research Applications

3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylquinoxalin-2(1H)-one: Lacks the tetradecyl chain, making it less hydrophobic.

    1-Tetradecyloctahydroquinoxalin-2(1H)-one: Lacks the dimethyl group, affecting its chemical reactivity.

Uniqueness

3,3-Dimethyl-1-tetradecyloctahydroquinoxalin-2(1H)-one is unique due to the presence of both the dimethyl group and the tetradecyl chain, which confer distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

90138-68-4

Molecular Formula

C24H46N2O

Molecular Weight

378.6 g/mol

IUPAC Name

3,3-dimethyl-1-tetradecyl-4a,5,6,7,8,8a-hexahydro-4H-quinoxalin-2-one

InChI

InChI=1S/C24H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-24(2,3)23(26)27/h21-22,25H,4-20H2,1-3H3

InChI Key

YCOLEHQQUARLGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C2CCCCC2NC(C1=O)(C)C

Origin of Product

United States

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